molecular formula C17H14BrClN4O B395795 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol

2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol

Cat. No.: B395795
M. Wt: 405.7g/mol
InChI Key: DEFHVTOMVHPZJX-UHFFFAOYSA-N
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Description

2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol is a complex organic compound that features a triazine ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its triazine ring and substituted phenyl groups. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol apart is its unique combination of a triazine ring with bromophenyl and chlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H14BrClN4O

Molecular Weight

405.7g/mol

IUPAC Name

2-[[6-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol

InChI

InChI=1S/C17H14BrClN4O/c18-13-5-1-11(2-6-13)15-17(20-9-10-24)21-16(23-22-15)12-3-7-14(19)8-4-12/h1-8,24H,9-10H2,(H,20,21,23)

InChI Key

DEFHVTOMVHPZJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=C(N=N2)C3=CC=C(C=C3)Br)NCCO)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N=N2)C3=CC=C(C=C3)Br)NCCO)Cl

Origin of Product

United States

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